molecular formula C15H12Cl2N6O3 B214008 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

カタログ番号 B214008
分子量: 395.2 g/mol
InChIキー: XDQZJGVZTGRGNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as DCB-3503, is a novel small molecule compound that has been synthesized for its potential use in pharmaceuticals. It belongs to the class of pyrazole derivatives and has been found to have promising properties as an anti-inflammatory and analgesic agent.

作用機序

The exact mechanism of action of DCB-3503 is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
DCB-3503 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.

実験室実験の利点と制限

DCB-3503 has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been found to have good solubility in water and organic solvents, making it easy to work with. However, one limitation is that it has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not fully understood.

将来の方向性

There are several future directions for research on DCB-3503. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of study is its potential use as an analgesic agent. Further research is also needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models.

合成法

DCB-3503 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydrazinyl-1-methyl-1H-pyrazole-3-carboxylic acid. The resulting intermediate is then reacted with nitric acid and the final product is obtained by acylation with 1H-pyrazole-4-carboxylic acid.

科学的研究の応用

DCB-3503 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

特性

製品名

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

分子式

C15H12Cl2N6O3

分子量

395.2 g/mol

IUPAC名

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H12Cl2N6O3/c1-21-8-13(23(25)26)14(20-21)15(24)19-11-5-18-22(7-11)6-9-2-3-10(16)4-12(9)17/h2-5,7-8H,6H2,1H3,(H,19,24)

InChIキー

XDQZJGVZTGRGNG-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

正規SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。